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Compound of Interest

Compound Name: Apamin (trifluoroacetate salt)

Cat. No.: B10765485 Get Quote

Executive Summary
Apamin, a specific 18-amino acid peptide isolated from Apis mellifera venom, is the gold-

standard pharmacological tool for isolating Small-Conductance Ca²⁺-Activated K⁺ (SK)

currents. Supplied typically as a trifluoroacetate (TFA) salt to ensure stability and solubility, it

functions as a highly potent, voltage-independent blocker of the SK channel pore.

Unlike non-specific potassium channel blockers (e.g., TEA), Apamin exhibits a unique "tethered

pore-block" mechanism that relies on allosteric recognition of the extracellular S3-S4 loop. This

guide delineates the structural causality of this interaction, provides validated IC₅₀ values for

SK subtypes, and outlines a self-validating protocol for its use in patch-clamp

electrophysiology.

Molecular Mechanism of Action[1][2]
The "Tethered Pore-Block" Model
The classical view of Apamin as a simple "cork in the bottle" pore blocker is incomplete.

Current structural biology indicates a dual-interaction mechanism that ensures its high

specificity for SK channels (KCa2.x) over IK and BK channels.

Allosteric Recognition (The Anchor): Apamin first docks onto the extracellular S3-S4 loop of

the SK channel α-subunits.[1] This loop contains a critical three-amino-acid motif (e.g., Ser-

Tyr-Ala in SK2) that is absent in other K⁺ channels. This interaction is essential; without it,

the toxin cannot position itself correctly.
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Note: This explains the insensitivity of rat SK1 (rSK1) to Apamin, as rSK1 lacks this

specific S3-S4 motif, whereas human SK1 (hSK1) retains it.[1][2]

Pore Occlusion (The Block): Once tethered to the S3-S4 loop, the Apamin molecule is

positioned directly over the channel's outer vestibule. An arginine residue within the toxin

interacts with the carbonyl oxygens of the selectivity filter, physically occluding the

permeation pathway and preventing K⁺ efflux.

Mechanism Diagram
The following diagram visualizes the dual-interaction model essential for Apamin's high affinity.
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Figure 1: The dual-step inhibition mechanism.[3] Apamin anchors to the S3-S4 loop before

occluding the pore.

Quantitative Pharmacology
Apamin selectivity is subtype-dependent.[1] The trifluoroacetate salt form does not alter these

binding constants but ensures the peptide remains protonated and soluble during storage.

Table 1: Comparative Potency (IC₅₀) Across SK
Subtypes[5]
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Channel
Subtype

Common
Name

IC₅₀ (Apamin)
Sensitivity
Level

Notes

KCa2.2 SK2 60 - 140 pM High

Primary target;

sub-nanomolar

affinity.[4]

KCa2.3 SK3 0.6 - 4.0 nM Moderate

~10-50x less

sensitive than

SK2.

KCa2.1 SK1 (Human) 0.7 - 12 nM Low/Moderate

Species-

dependent; Rat

SK1 is

insensitive.

KCa3.1 IK1 / SK4 > 1 µM Insensitive
Use TRAM-34

for this channel.

KCa1.1 BK > 10 µM Insensitive

Use

Iberiotoxin/Paxilli

ne.

Key Insight: For selective isolation of SK2 currents in native tissue (e.g., hippocampal neurons),

use Apamin at 100 pM. At this concentration, SK2 is blocked >50%, while SK1 and SK3 are

largely unaffected. To block all SK currents (SK1/2/3), use 100 nM.

Experimental Protocols
Handling the Trifluoroacetate Salt
The TFA salt is hygroscopic. Improper handling leads to peptide aggregation and inaccurate

molarity.

Reconstitution:

Centrifuge the vial before opening to settle the lyophilized powder.

Dissolve in sterile, distilled water to a stock concentration of 1 mM.
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Tip: If the peptide adheres to the walls, use 0.1% BSA (Bovine Serum Albumin) in the

solvent to prevent surface adsorption, though water is usually sufficient for the TFA salt.

Storage:

Aliquot into low-protein-binding tubes (e.g., Eppendorf LoBind).

Store at -20°C. Avoid repeated freeze-thaw cycles (max 1-2).

Stability: >6 months at -20°C; <1 week at 4°C.

Electrophysiology Workflow (Whole-Cell Patch Clamp)
This protocol ensures the isolation of the Apamin-sensitive "medium afterhyperpolarization"

(mAHP) current.

Reagents:

Intracellular Solution: K-Gluconate based, buffered with EGTA. Crucial: Free Ca²⁺ must be

clamped (e.g., 400-500 nM) to activate SK channels.

Extracellular Solution: Standard ACSF or Tyrode’s.

Apamin Working Solution: Dilute 1 mM stock to 100 nM in extracellular solution just before

use.

Step-by-Step Protocol:

Baseline Recording:

Establish whole-cell configuration.

Voltage clamp at -50 mV.

Apply a depolarizing step (to +10 mV for 100ms) to induce Ca²⁺ influx via VGCCs, or use

a ramp protocol.

Record the tail current upon repolarization. This outward tail is the total KCa current (BK +

SK).
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Pharmacological Isolation (The "Subtraction" Method):

Step A: Perfuse with Paxilline (1 µM) or Iberiotoxin to block BK channels. The remaining

tail current is the total SK current.

Step B (Wash-in): Perfuse Apamin (100 nM). Monitor the tail current peak every 10

seconds.

Step C (Steady State): Wait for the effect to stabilize (typically 2-3 minutes). The current

should reduce significantly.

Data Validation:

Subtract the trace in Step C from the trace in Step A.

Result: The "difference current" represents the pure Apamin-sensitive SK component.
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Figure 2: Experimental workflow for isolating Apamin-sensitive currents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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